![molecular formula C10H19NO2 B13329636 (R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B13329636.png)
(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methoxy-1-oxa-9-azaspiro[55]undecane is a spirocyclic compound that features a unique structure with a spiro junction connecting a nitrogen-containing heterocycle and an oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with an epoxide under basic conditions to form the spirocyclic ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrogen-containing ring can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the nitrogen ring can produce various amines.
Scientific Research Applications
®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds also contain an oxygen and nitrogen in a heterocyclic ring and have similar biological activities.
Pyrrolopyrazine Derivatives: These compounds feature a nitrogen-containing heterocycle and have a wide range of biological activities.
Imidazole Derivatives: These compounds are known for their versatility and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and can lead to unique biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(4R)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO2/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
DPZLCKLXOYKVPS-SECBINFHSA-N |
Isomeric SMILES |
CO[C@@H]1CCOC2(C1)CCNCC2 |
Canonical SMILES |
COC1CCOC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
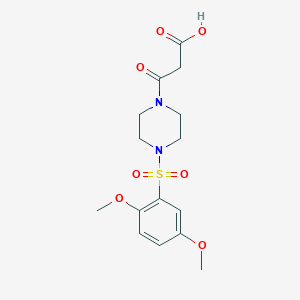

![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
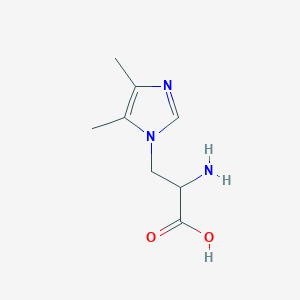
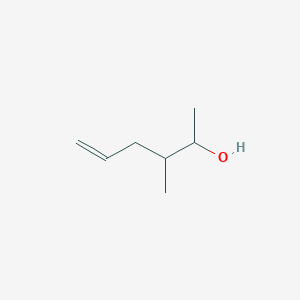
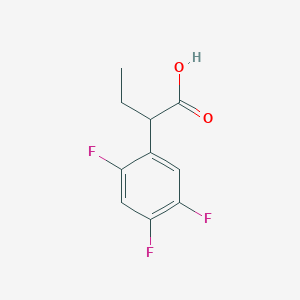
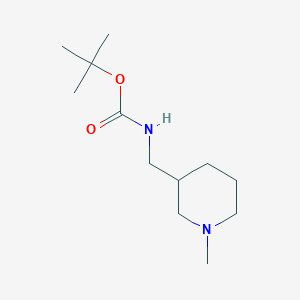
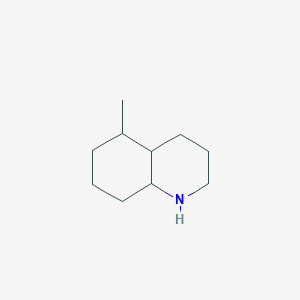
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)

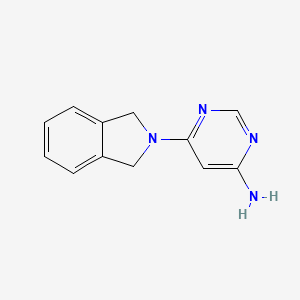
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)
